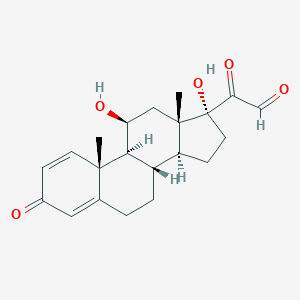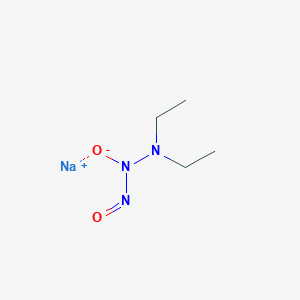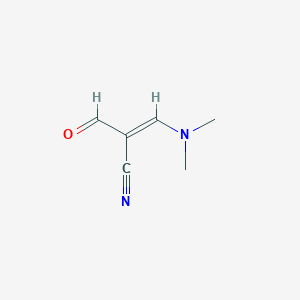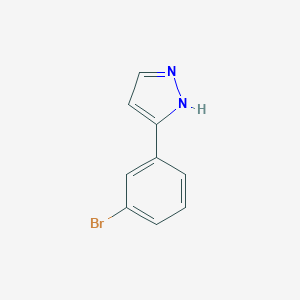
3-(3-溴苯基)-1H-吡唑
描述
3-(3-Bromophenyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a bromophenyl group at the third position. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly as a building block for the synthesis of various biologically active molecules.
科学研究应用
Medicinal Chemistry: It serves as a core structure for the development of anti-inflammatory, antimicrobial, and anticancer agents.
Biological Studies: The compound has been used in studies to understand its interaction with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
作用机制
Target of Action
Bromophenyl compounds have been associated with various targets, including enzymes likeALOX12 and ALOX15 . These enzymes play a crucial role in the metabolism of arachidonic acid, a key inflammatory mediator.
Mode of Action
Bromophenyl compounds are known to interact with their targets through various mechanisms, such asinhibition or modulation of enzyme activity . The bromine atom in the compound could potentially form halogen bonds with amino acid residues in the target proteins, influencing their function .
Biochemical Pathways
For instance, the anti-cancer agent 3-bromopyruvate is known to suppress cancer cell growth by targeting glycolytic and mitochondrial metabolism .
Pharmacokinetics
The half-life (T1/2) was 1.62 ± 0.18 h, indicating that the compound was cleared rapidly from the blood circulatory system .
Result of Action
Bromophenyl compounds are often associated with a range of biological activities, includinganti-inflammatory, anti-cancer, and anti-microbial effects .
生化分析
Biochemical Properties
3-(3-Bromophenyl)-1H-pyrazole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, thereby affecting metabolic pathways. For instance, it can interact with sirtuins, a family of proteins that regulate critical biological processes such as gene silencing, DNA repair, and chromosomal stability . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their functions.
Cellular Effects
The effects of 3-(3-Bromophenyl)-1H-pyrazole on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in apoptosis and cell proliferation . Additionally, 3-(3-Bromophenyl)-1H-pyrazole can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization within the cell.
Molecular Mechanism
At the molecular level, 3-(3-Bromophenyl)-1H-pyrazole exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. For instance, it has been shown to inhibit sirtuins by binding to their NAD+ binding sites, leading to changes in gene expression and cellular metabolism . Additionally, 3-(3-Bromophenyl)-1H-pyrazole can modulate signaling pathways by interacting with receptors and other signaling molecules.
Temporal Effects in Laboratory Settings
The effects of 3-(3-Bromophenyl)-1H-pyrazole can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-(3-Bromophenyl)-1H-pyrazole remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 3-(3-Bromophenyl)-1H-pyrazole in in vitro and in vivo studies has shown that it can cause sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-(3-Bromophenyl)-1H-pyrazole vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Studies have shown that high doses of 3-(3-Bromophenyl)-1H-pyrazole can cause toxic or adverse effects, including cell death and tissue damage . Threshold effects have also been observed, where a certain dosage is required to elicit a measurable response in the animal model.
Metabolic Pathways
3-(3-Bromophenyl)-1H-pyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to inhibit glycolysis and mitochondrial metabolism, leading to changes in energy production and utilization . Additionally, 3-(3-Bromophenyl)-1H-pyrazole can affect the levels of key metabolites, such as lactate and NADH, by modulating the activity of metabolic enzymes.
Transport and Distribution
The transport and distribution of 3-(3-Bromophenyl)-1H-pyrazole within cells and tissues are critical for its biological activity. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . The localization and accumulation of 3-(3-Bromophenyl)-1H-pyrazole can influence its efficacy and toxicity, as well as its ability to reach target biomolecules.
Subcellular Localization
The subcellular localization of 3-(3-Bromophenyl)-1H-pyrazole is important for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 3-(3-Bromophenyl)-1H-pyrazole may localize to the mitochondria, where it can inhibit mitochondrial enzymes and affect energy production . The localization of 3-(3-Bromophenyl)-1H-pyrazole can also influence its interactions with other biomolecules and its overall biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromophenyl)-1H-pyrazole typically involves the reaction of 3-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to the pyrazole ring. The reaction conditions often include the use of a base such as sodium acetate and a solvent like ethanol, with the reaction being carried out under reflux conditions .
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and improve overall efficiency .
Types of Reactions:
Substitution Reactions: The bromine atom in 3-(3-Bromophenyl)-1H-pyrazole can undergo nucleophilic substitution reactions, such as the Suzuki-Miyaura coupling, to form various substituted derivatives.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The compound can be used as a precursor in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are commonly used in the presence of a solvent such as toluene or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Major Products:
- Substituted pyrazoles with various functional groups depending on the reagents used in the substitution reactions.
相似化合物的比较
3-(3-Bromophenyl)-1,2,4-triazole: Similar in structure but contains a triazole ring instead of a pyrazole ring.
3-(3-Bromophenyl)-1H-imidazole: Contains an imidazole ring, offering different electronic properties and reactivity.
Uniqueness: 3-(3-Bromophenyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a versatile building block for the synthesis of a wide range of biologically active compounds .
属性
IUPAC Name |
5-(3-bromophenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRXIZHZQPRBKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30933716 | |
| Record name | 3-(3-Bromophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30933716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149739-65-1, 948294-12-0 | |
| Record name | 3-(3-Bromophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30933716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-Bromophenyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 948294-12-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




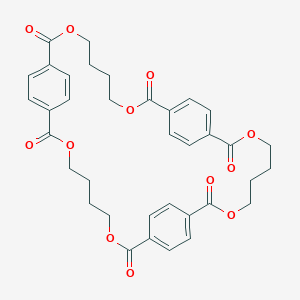
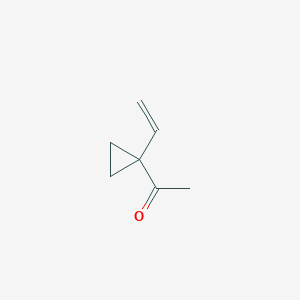
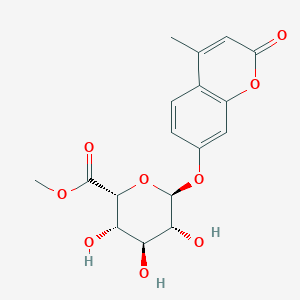
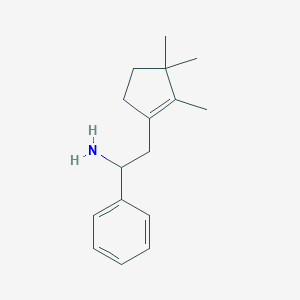
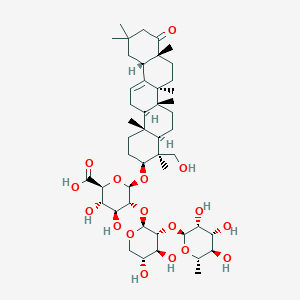
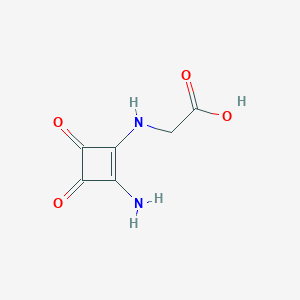
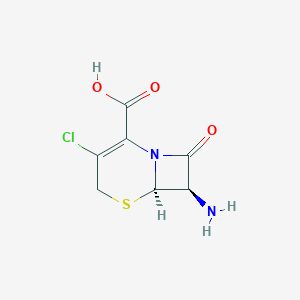
![1-[(2-Chlorophenyl)phenylmethyl]piperazine](/img/structure/B138238.png)

